N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15050844
InChI: InChI=1S/C25H19FN4O3/c1-33-18-9-7-17(8-10-18)30-25(32)20-14-27-22-11-6-15(12-19(22)23(20)29-30)24(31)28-13-16-4-2-3-5-21(16)26/h2-12,14,29H,13H2,1H3,(H,28,31)
SMILES:
Molecular Formula: C25H19FN4O3
Molecular Weight: 442.4 g/mol

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

CAS No.:

Cat. No.: VC15050844

Molecular Formula: C25H19FN4O3

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide -

Specification

Molecular Formula C25H19FN4O3
Molecular Weight 442.4 g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Standard InChI InChI=1S/C25H19FN4O3/c1-33-18-9-7-17(8-10-18)30-25(32)20-14-27-22-11-6-15(12-19(22)23(20)29-30)24(31)28-13-16-4-2-3-5-21(16)26/h2-12,14,29H,13H2,1H3,(H,28,31)
Standard InChI Key VAGRKJKEZHNONP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5F

Introduction

Structural and Molecular Information

The compound belongs to the pyrazoloquinoline family, characterized by its fused heterocyclic structure. Below are its key molecular details:

PropertyValue
IUPAC NameN-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Molecular FormulaC26_{26}H19_{19}FN3_{3}O3_{3}
Molecular Weight441.45 g/mol
SMILES RepresentationCOC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)CC3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F

The compound has a complex structure incorporating a pyrazoloquinoline core with functional groups such as a fluorophenyl moiety and a methoxyphenyl group. These functional groups contribute to its chemical reactivity and potential biological activity.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. Below is a generalized synthetic route:

  • Formation of the Pyrazoloquinoline Core:

    • The pyrazoloquinoline backbone is synthesized through cyclization reactions involving quinoline derivatives and hydrazine-based compounds.

  • Functionalization:

    • The addition of the fluorophenylmethyl group and the methoxyphenyl group is achieved through substitution reactions using appropriate reagents.

  • Carboxamide Formation:

    • The carboxamide group is introduced via amidation reactions involving carboxylic acid derivatives and amines.

Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are used to confirm the structure.

Chemical Reactivity:

  • The presence of a fluorine atom enhances its chemical stability.

  • The methoxy group contributes to electron-donating effects, influencing reactivity in electrophilic substitution reactions.

Research Findings and Studies

Although no direct studies on this compound were found in the provided sources, related compounds demonstrate significant bioactivity:

Study FocusFindings
Antibacterial ActivityQuinoline derivatives show potent activity against resistant bacterial strains .
Crystal Structure AnalysisSimilar compounds exhibit hydrogen bonding and π-stacking interactions .
Anti-inflammatory DockingPyrazole derivatives act as inhibitors of inflammatory enzymes .

These findings suggest that N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide may possess similar bioactivities worth exploring further.

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